
2-(4-Fluorophenyl)ethylamine Hydroiodide
Descripción general
Descripción
2-(4-Fluorophenyl)ethylamine Hydroiodide is a chemical compound with the molecular formula C8H11FIN . It is a white to almost white powder or crystal . It is also known by other names such as 1-Amino-2-(4-fluorophenyl)ethane Hydroiodide, 4-Fluorophenethylamine Hydroiodide, and 2-(4-Fluorophenyl)ethylammonium Iodide .
Molecular Structure Analysis
The molecular structure of 2-(4-Fluorophenyl)ethylamine Hydroiodide consists of a water molecule, which is hydrogen-bonded to the nitrogen lone pair of the folded ethylamino side chain in the most stable gauche conformer of 4-FPEA . The presence of the hydrogen bond and other bonding and non-bonding interactions was also tested by atoms in molecules and noncovalent interaction analyses .Physical And Chemical Properties Analysis
The compound has a molecular weight of 267.08 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 266.99203 g/mol . The topological polar surface area is 26 Ų . The heavy atom count is 11 . The compound is a solid at 20 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis of 2-Amino-4-Arylpyrimidine Derivatives
2-(4-Fluorophenyl)ethylamine Hydroiodide can be employed as a nucleophile in the synthesis of 2-amino-4-arylpyrimidine derivatives . These derivatives have a wide range of applications in medicinal chemistry due to their biological activities.
Preparation of Ortho-Metalated Primary Phenethylamines
This compound is suitable for use in the preparation of ortho-metalated primary phenethylamines having electron-releasing and electron-withdrawing groups on the aromatic ring . This leads to complexes containing six-membered palladacycles, which are important in various catalytic transformations.
Structural Studies
Monohydrated 2-(4-Fluorophenyl)ethylamine has been studied using ionization-loss stimulated Raman spectroscopy and density functional calculations . This provides insights into the intra- and inter-molecular interactions that play a role in stabilizing the cluster.
Defect Passivation in Two-Dimensional Perovskites
The external electric field can passivate the defects in FPEA2PbI4 (FPEAI = 2-(4-Fluorophenyl)ethylamine Hydroiodide) film in a capacitive device at 78 K, and the PL intensity can be enhanced greatly . This application is significant in the field of optoelectronics.
Safety and Hazards
Propiedades
IUPAC Name |
2-(4-fluorophenyl)ethanamine;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN.HI/c9-8-3-1-7(2-4-8)5-6-10;/h1-4H,5-6,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHLSFNWSBZSBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)F.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FIN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)ethylamine Hydroiodide | |
CAS RN |
1413269-55-2 | |
| Record name | 2-(4-Fluorophenyl)ethylamine Hydroiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-(4-Fluorophenyl)ethylamine Hydroiodide in the context of perovskite materials?
A1: 2-(4-Fluorophenyl)ethylamine Hydroiodide (FPEAI) is a crucial component in synthesizing specific 2D perovskite structures. In the cited research [], it is used to form the 2D perovskite FPEA2PbI4. This organic-inorganic hybrid perovskite demonstrates potential for optoelectronic devices.
Q2: How does the external electric field impact the FPEA2PbI4 perovskite based on the research findings?
A2: The research [] demonstrates that applying an external electric field to FPEA2PbI4 films at low temperatures (78K) can significantly enhance photoluminescence (PL) intensity. This enhancement is attributed to the electric field effectively passivating defects within the perovskite structure. Interestingly, the PL intensity continues to increase even after removing the electric field, indicating a "charge-soaking effect." This finding suggests a novel, in-situ method for improving the performance of 2D perovskites for applications like LEDs and lasers.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




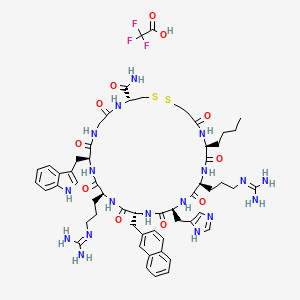

![1,4-Diazabicyclo[2.2.2]octane (S)-3-((6-(ethylsulfonyl)pyridin-3-yl)oxy)-5-((1-hydroxypropan-2-yl)oxy)benzoate](/img/structure/B1496845.png)
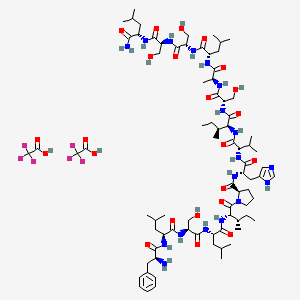
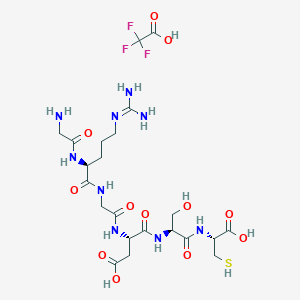

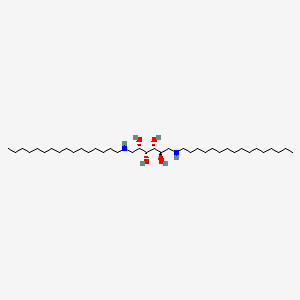

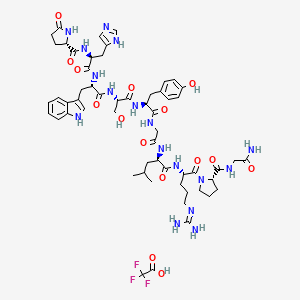
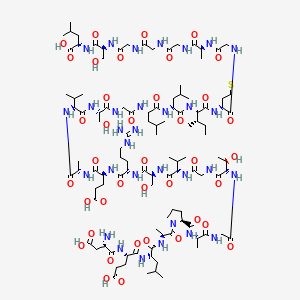
![ent-[Amyloid b-Protein (20-16)]-b-Ala-D-Lys(ent-[Amyloid b-Protein (16-20)]) Trifluoroacetate](/img/structure/B1496873.png)
![L-Cysteine, N-[(1,1-dimethylethoxy)carbonyl]-S-methyl-, compd. with N-cyclohexylcyclohexanamine (1:1)](/img/structure/B1496877.png)
![(2S)-2-[6-[[(2S)-2-[6-[[(2S)-2-[6-[[(2S)-2-[6-[[(2S)-2-[6-[[(2S)-2-[6-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoylamino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoylamino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B1496881.png)